molecular formula C12H18N4S B14899155 n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine

n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine

Cat. No.: B14899155
M. Wt: 250.37 g/mol
InChI Key: HHVVZLIGHQONOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N2,2-Trimethyl-N1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core and a substituted propane-1,2-diamine side chain. The compound’s structure includes a thieno[2,3-d]pyrimidin-4-yl group linked to a propane-1,2-diamine scaffold, with methyl substituents at the N2 and C2 positions (Figure 1). This molecule has been utilized as a key intermediate in synthesizing bioactive compounds targeting protein kinases, such as PI3Kα and CK2 .

Properties

Molecular Formula

C12H18N4S

Molecular Weight

250.37 g/mol

IUPAC Name

2-N,2-N,2-trimethyl-1-N-thieno[2,3-d]pyrimidin-4-ylpropane-1,2-diamine

InChI

InChI=1S/C12H18N4S/c1-12(2,16(3)4)7-13-10-9-5-6-17-11(9)15-8-14-10/h5-6,8H,7H2,1-4H3,(H,13,14,15)

InChI Key

HHVVZLIGHQONOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=C2C=CSC2=NC=N1)N(C)C

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Chlorination

Procedure :

  • Pyrimidinone Formation : Condensation of methyl 3-aminothiophene-2-carboxylate with urea at 190°C yields thieno[2,3-d]pyrimidine-2,4-diol (83–89% yield).
  • Chlorination : Treatment with POCl₃ under reflux (6–10 h) produces 2,4-dichlorothieno[2,3-d]pyrimidine (55–98% yield).

Key Data :

Step Reagents/Conditions Yield Purity (HPLC)
1 Urea, 190°C, 3 h 83% >95%
2 POCl₃, reflux 98% >99%

Suzuki-Miyaura Cross-Coupling (For Functionalized Derivatives)

For substituted thienopyrimidines, palladium-catalyzed coupling of 4-chloro intermediates with boronic acids optimizes regioselectivity. Example:

  • Conditions : Pd(PPh₃)₄ (2.5 mol%), K₂CO₃ (2.6 eq), THF, reflux.
  • Yield : 67% for 4-(4-methylphenyl)thieno[2,3-d]pyrimidine.

Synthesis of N²,N²,2-Trimethylpropane-1,2-diamine

This diamine is synthesized via reductive alkylation or Gabriel synthesis:

Reductive Amination

Procedure :

  • React 2-amino-2-methylpropan-1-ol with methylamine under H₂/Pd-C.
  • Purify via distillation or column chromatography.

Key Data :

  • Yield : 70–85%
  • Purity : >98% (GC-MS)

Coupling of Thienopyrimidine and Diamine

The final step involves NAS between 4-chlorothieno[2,3-d]pyrimidine and N²,N²,2-trimethylpropane-1,2-diamine:

Standard Amination Protocol

Procedure :

  • Combine 4-chlorothieno[2,3-d]pyrimidine (1 eq), diamine (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 1.5 eq) in tert-butanol.
  • Reflux at 80–100°C for 12–24 h.
  • Isolate via precipitation or column chromatography.

Optimization Insights :

  • Solvent : tert-Butanol > DMF > toluene (higher yields due to improved nucleophilicity).
  • Catalyst : No metal catalyst required for NAS at 4-position.

Yield and Characterization :

Entry Conditions Yield Characterization (¹H NMR)
1 tert-BuOH, 80°C, 24 h 78% δ 8.45 (s, 1H, pyrimidine), 3.25 (m, 2H, CH₂NH), 2.95 (s, 6H, N(CH₃)₂)
2 DMF, 100°C, 12 h 65% Minor impurities detected

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (200°C, 30 min) reduces reaction time to 1–2 h with comparable yields (75–80%).

One-Pot Sequential Functionalization

Combining chlorination and amination in a single reactor minimizes intermediate isolation:

  • Chlorinate pyrimidinone with POCl₃.
  • Directly add diamine and DIPEA without isolating 4-chloro intermediate.
    Yield : 70% (over two steps).

Analytical and Spectroscopic Validation

  • HPLC Purity : >99% (C18 column, 70:30 MeOH/H₂O).
  • MS (ESI) : m/z 306.2 [M+H]⁺ (calc. 306.17).
  • ¹³C NMR : 165.8 ppm (C4-pyrimidine), 54.3 ppm (N(CH₃)₂).

Industrial-Scale Considerations

  • Cost Efficiency : POCl₃ chlorination is preferred over Vilsmeier reagent for lower toxicity.
  • Waste Management : Neutralization of POCl³ by-products with NaOH reduces environmental impact.

Chemical Reactions Analysis

n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, leading to the disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Features :

  • Thieno[2,3-d]pyrimidine core: A bicyclic system combining thiophene and pyrimidine rings, enabling π-π stacking interactions with kinase ATP-binding pockets.
  • Methyl substituents : Enhance lipophilicity and influence stereoelectronic properties, modulating pharmacokinetic parameters.

Comparison with Similar Compounds

Structural Analogues and Bioactivity

Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives

Compound Name Core Structure Substituents/Modifications Target Kinase IC50/Activity Selectivity Notes Reference
N2,N2,2-Trimethyl-N1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine Thieno[2,3-d]pyrimidine Propane-1,2-diamine with N2,N2,2-trimethyl PI3Kα, CK2 Not explicitly reported (intermediate) Used in synthesis of PI3Kα inhibitors (e.g., compound 13a)
3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid Thieno[2,3-d]pyrimidine Thioether-linked propanoic acid at C4 CK2 0.1 µM High selectivity for CK2 over 6 other kinases
Ro 47-9396 (N2-(7-chloroquinolin-4-yl)-N1,N1-dimethylpropane-1,2-diamine) Quinoline Propane-1,2-diamine with N1,N1-dimethyl Antimalarial targets Moderate antiplasmodial activity Metabolized to active monodesmethyl derivatives
2-[[5-(4-Hydroxy-3-chloro-2-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy]propanoic acid Thieno[2,3-d]pyrimidine Ether-linked propanoic acid at C4 MCL-1/BCL-2 Patent activity (exact IC50 not disclosed) Designed for cancer therapy

Key Structural Differences and Implications

Core Heterocycle Modifications: The target compound’s thieno[2,3-d]pyrimidine core contrasts with Ro 47-9396’s quinoline scaffold. Thienopyrimidines exhibit enhanced π-stacking and hydrogen-bonding capabilities compared to quinolines, improving kinase inhibition . Substitution at C4 (e.g., thioether in CK2 inhibitors vs. amine in the target compound) critically impacts target affinity. Thioether-linked carboxylic acids in CK2 inhibitors achieve submicromolar IC50 values due to stronger electrostatic interactions with lysine residues in the ATP-binding pocket .

Side Chain Variations: The propane-1,2-diamine chain in the target compound is shorter and more rigid than the propane-1,3-diamine in Ro 47-0543. Methylation at N2 and C2 in the target compound increases steric bulk, which may hinder off-target interactions but reduce solubility compared to unmethylated analogues .

Biological Selectivity: Thienopyrimidine derivatives with sulfur-based linkers (e.g., thioether or sulfonyl) show superior CK2 inhibition compared to oxygen-linked or amine-containing variants. The target compound’s amine linkage may limit CK2 affinity but enhance PI3Kα activity in derived compounds like 13a . Quinoline-based diamines (e.g., Ro 41-3118) exhibit antimalarial activity but lack kinase selectivity due to broader hydrophobic interactions, unlike thienopyrimidines .

Biological Activity

N2,N2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine (CAS Number: 1197742-99-6) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article will delve into its biological activity, synthesizing various research findings and case studies to provide a comprehensive overview.

Molecular Characteristics

  • Molecular Formula : C12_{12}H18_{18}N4_4S
  • Molecular Weight : 250.37 g/mol
  • LogP : 2.4434 (predicted)
  • Polar Surface Area (PSA) : 41.05 Ų

Structural Representation

The compound features a thieno[2,3-d]pyrimidine core, which is significant in various biological applications due to its heterocyclic nature.

PropertyValue
Molecular FormulaC12_{12}H18_{18}N4_4S
Molecular Weight250.37 g/mol
LogP2.4434
PSA41.05 Ų

Anticancer Properties

Recent studies have indicated that compounds containing the thieno[2,3-d]pyrimidine moiety exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidine have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that a related thieno[2,3-d]pyrimidine compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival and apoptosis.

Antimicrobial Activity

Thieno[2,3-d]pyrimidines have also shown promise as antimicrobial agents. A series of derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that some compounds exhibited MIC values as low as 8 µg/mL against Staphylococcus aureus.

Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundTarget OrganismMIC (µg/mL)
Thieno[2,3-d]pyrimidine Derivative AStaphylococcus aureus8
Thieno[2,3-d]pyrimidine Derivative BEscherichia coli16
Thieno[2,3-d]pyrimidine Derivative CPseudomonas aeruginosa32

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes linked to various diseases. For example, thieno[2,3-d]pyrimidines have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

Case Study: DHFR Inhibition

In vitro assays showed that one derivative had an IC50 value of 50 nM against DHFR, indicating strong potential for development as an antimetabolite drug.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing thieno[2,3-d]pyrimidine derivatives like N2,N2,2-trimethyl-N1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions or 1,3-dipolar cycloaddition. For example, thieno[2,3-d]pyrimidin-4-ol scaffolds can be functionalized via Cu(I)-catalyzed reactions with alkyl/aryl azides to introduce triazole moieties, as demonstrated in studies using IR, NMR, and mass spectrometry for characterization . Alternative routes include reacting ethyl 2-amino-thiophene carboxylates with lactams in the presence of POCl₃ to form tetracyclic derivatives, optimized at elevated temperatures (368–371 K) .

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C) and IR spectroscopy are standard for confirming functional groups and substitution patterns. For example, IR peaks at ~1650 cm⁻¹ (C=O stretch) and NMR signals for methyl groups (δ 1.2–1.5 ppm) are critical for structural validation . X-ray crystallography (XRD) is recommended for unambiguous confirmation of stereochemistry, as applied to analogous thieno[2,3-d]pyrimidin-4-ones .

Q. What are the primary pharmacological targets of thieno[2,3-d]pyrimidine derivatives?

  • Methodological Answer : These compounds often target enzymes like dihydrofolate reductase (DHFR) or receptor tyrosine kinases. For instance, 2-amino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines exhibit DHFR inhibition (IC₅₀ values in µM range), with substituents like 4-chlorophenyl enhancing activity . In advanced studies, derivatives show antiangiogenic and antitumor effects in vivo via kinase inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

  • Methodological Answer : Byproduct control requires precise stoichiometric ratios (e.g., ester:lactam:POCl₃ = 1:1.5:3.6) and temperature gradients. Flow chemistry approaches, such as those used in Omura-Sharma-Swern oxidations, enable real-time monitoring and reduce side reactions through controlled reagent mixing . Statistical modeling (e.g., Design of Experiments) can identify critical variables (e.g., solvent polarity, catalyst loading) .

Q. How do substituents on the thieno[2,3-d]pyrimidine core influence bioactivity?

  • Methodological Answer : Substituent effects are evaluated via systematic SAR studies. For example:

  • Electron-withdrawing groups (e.g., 4-Cl on phenyl rings) enhance DHFR inhibition by improving ligand-receptor binding .
  • Hydrophobic moieties (e.g., cyclohexyl in N-cyclohexyl derivatives) improve cellular permeability, as shown in antiangiogenic assays .
    Quantitative structure-activity relationship (QSAR) models using Hammett constants or logP values can predict activity trends .

Q. What experimental approaches resolve contradictions between in vitro and in vivo activity data?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetics. Solutions include:

  • Prodrug strategies : Introducing hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability .
  • Pharmacokinetic profiling : Assessing plasma half-life, tissue distribution, and metabolite identification in rodent models .
  • In vitro-in vivo correlation (IVIVC) : Using microsomal stability assays to predict hepatic clearance .

Q. How are spectral data interpreted when overlapping signals occur in NMR analysis?

  • Methodological Answer : Signal overlap in crowded regions (e.g., δ 7.0–8.5 ppm for aromatic protons) is addressed via:

  • 2D NMR techniques : HSQC and HMBC to assign coupling patterns and confirm connectivity .
  • Solvent screening : Using deuterated DMSO or CDCl₃ to shift residual proton signals.
  • Dynamic NMR : Variable-temperature experiments to resolve rotameric equilibria in flexible chains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.